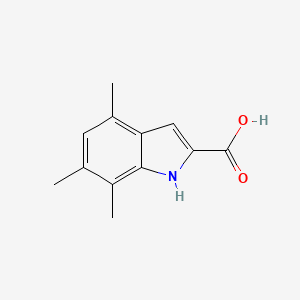

4,6,7-trimethyl-1H-indole-2-carboxylic Acid

Descripción

4,6,7-Trimethyl-1H-indole-2-carboxylic acid (molecular formula: C₁₂H₁₃NO₂, molecular weight: 203.24) is a substituted indole derivative characterized by methyl groups at positions 4, 6, and 7 of the indole ring and a carboxylic acid group at position 2. The compound’s SMILES notation is CC1=CC(=C(C2=C1NC=C2C(=O)O)C)C, and its InChIKey is UQHZLWXJXZJNMO-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

4,6,7-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-7(2)9-5-10(12(14)15)13-11(9)8(6)3/h4-5,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZKEBOPHBEZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4,6,7-trimethyl-1H-indole-2-carboxylic acid involves several synthetic routes and reaction conditions. One common method is the Batcho–Leimgruber indole formation, which involves the regioselective construction of indole derivatives . Industrial production methods often involve the use of specific reagents and catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

4,6,7-trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dihydrofuran and hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include other indole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 4,6,7-trimethyl-1H-indole-2-carboxylic acid. It has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4,6,7-trimethylindole-2-carboxylic acid | MCF-7 | 1.10 |

| Doxorubicin | MCF-7 | 1.10 |

This indicates that the compound may exert its effects through mechanisms such as inhibition of key enzymes involved in cancer proliferation and modulation of signaling pathways related to apoptosis and cell cycle regulation.

Antioxidant Activity

Indole derivatives like 4,6,7-trimethyl-1H-indole-2-carboxylic acid have also been studied for their antioxidant properties. In vitro assays demonstrate that these compounds can inhibit free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Studies : Research indicates that derivatives similar to 4,6,7-trimethyl-1H-indole-2-carboxylic acid exhibit cytotoxicity against various cancer cell lines. For example, compounds structurally related to it have shown promising results against breast cancer cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antioxidant Research : A study evaluating novel indole-based compounds found that certain derivatives exhibited higher antioxidant activity than ascorbic acid in inhibiting free radicals . This suggests potential applications in developing antioxidant therapies.

- Biological Evaluations : Various derivatives have been synthesized and tested for their biological efficacy against multiple targets related to cancer and oxidative stress .

Mecanismo De Acción

The mechanism of action of 4,6,7-trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Indole-2-carboxylic acid derivatives are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of 4,6,7-trimethyl-1H-indole-2-carboxylic acid with structurally and functionally related compounds.

Structural Isomers and Analogues

Table 1: Structural Comparison of Methyl-Substituted Indole-2-Carboxylic Acids

Key Observations :

- Positional isomerism significantly impacts physicochemical properties. For example, 3,4,7-trimethyl derivatives exhibit lower pKa (~4.37) compared to non-methylated indole-2-carboxylic acid (pKa ~2.3), suggesting enhanced solubility in physiological conditions .

- Thiostrepton, a macrocyclic antibiotic containing 3,4,7-trimethyl-1H-indole-2-carboxylic acid, demonstrates dual activity: antibiotic action (via EF-G inhibition) and anticancer effects (via FOXM1 suppression) .

Halogenated and Methoxy Derivatives

Table 2: Functional Group Modifications in Indole-2-Carboxylic Acids

Key Observations :

- Halogenation (e.g., chlorine at position 7) increases molecular polarity but introduces safety concerns (e.g., inhalation hazards) .

- Methoxy groups enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity .

Key Observations :

- Derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid show promise as kinase inhibitors due to planar, conjugated systems .

Actividad Biológica

4,6,7-Trimethyl-1H-indole-2-carboxylic acid (also known as 4,6,7-trimethylindole-2-carboxylic acid) is a compound of interest in various biological studies due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of 4,6,7-trimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Indole Formation : Starting with suitable precursors such as aniline derivatives and using cyclization reactions.

- Carboxylation : Employing carboxylation techniques to introduce the carboxylic acid group at the 2-position of the indole ring.

- Methylation : Methyl groups are introduced at the 4, 6, and 7 positions through methylation reactions using methyl iodide or dimethyl sulfate.

Antiproliferative Effects

Research has shown that derivatives of indole-2-carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 4,6,7-trimethyl-1H-indole-2-carboxylic acid have been tested against breast cancer cell lines (MCF-7), demonstrating promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4,6,7-trimethylindole-2-carboxylic acid | MCF-7 | 1.10 |

| Doxorubicin | MCF-7 | 1.10 |

The mechanism by which 4,6,7-trimethyl-1H-indole-2-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.

Study on HIV Integrase Inhibition

A study demonstrated that indole derivatives can inhibit HIV integrase activity effectively. The structural modifications made to indole derivatives resulted in compounds with IC50 values as low as 0.13 µM against HIV integrase . This suggests that similar modifications could enhance the efficacy of 4,6,7-trimethyl-1H-indole-2-carboxylic acid in antiviral applications.

Cytotoxicity Assessment

In assessing cytotoxicity using brine shrimp lethality bioassays, various indole derivatives were tested. The results indicated a significant correlation between structural features and cytotoxic activity . The presence of specific functional groups was crucial for enhancing biological activity.

Q & A

Q. How can in silico toxicology models predict the compound’s safety profile?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- In vitro assays : Validate predictions with Ames tests (mutagenicity) and zebrafish embryo models (developmental toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.